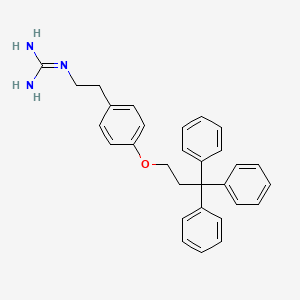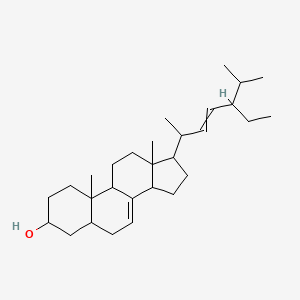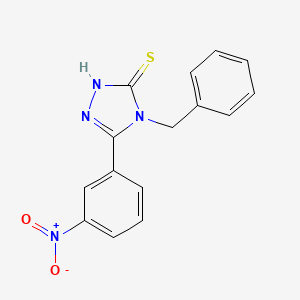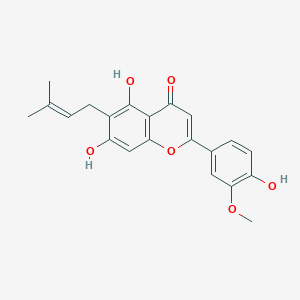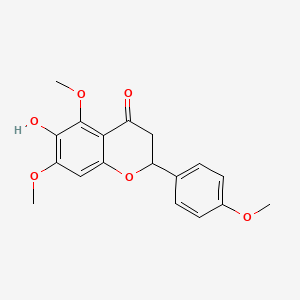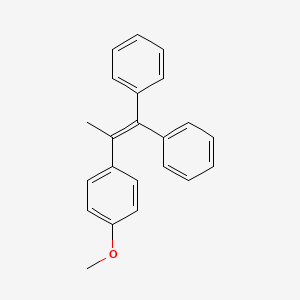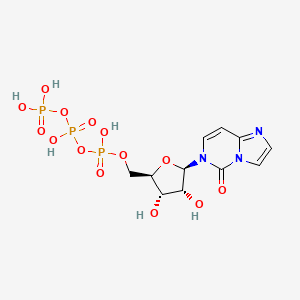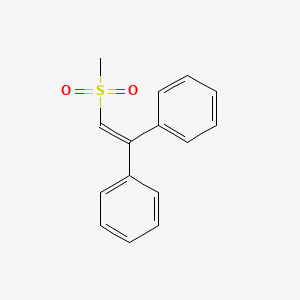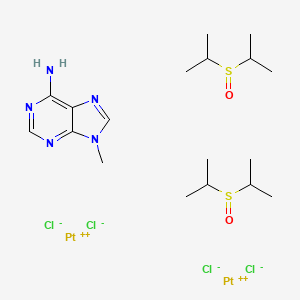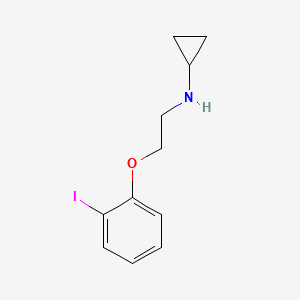
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is an organic compound with the molecular formula C11H14INO It is a cyclopropylamine derivative that contains an iodophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted derivatives with various atoms or groups replacing the iodine atom.
科学的研究の応用
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in various chemical reactions, while the cyclopropylamine moiety can interact with biological receptors or enzymes. These interactions can lead to changes in biological activity or chemical properties, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
- N-(2-(2-Bromophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Chlorophenoxy)ethyl)cyclopropylamine
- N-(2-(2-Fluorophenoxy)ethyl)cyclopropylamine
Uniqueness
N-(2-(2-Iodophenoxy)ethyl)cyclopropylamine is unique due to the presence of the iodine atom in the phenoxy group. This iodine atom can participate in specific chemical reactions that are not possible with other halogens. Additionally, the combination of the iodophenoxy group with the cyclopropylamine moiety provides distinct chemical and biological properties that make this compound valuable in various research and industrial applications.
特性
分子式 |
C11H14INO |
|---|---|
分子量 |
303.14 g/mol |
IUPAC名 |
N-[2-(2-iodophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2 |
InChIキー |
DMRMQLPETKMFTM-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCCOC2=CC=CC=C2I |
同義語 |
LY 121768 LY-121768 N-(2-(2-iodophenoxy)ethyl)cyclopropylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


